GlucaGen
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLLHCSSVJTAN-YYICOITRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H226ClN43O49S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3519.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-82-9, 28270-04-4 | |
| Record name | Glucagon hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Historical and Foundational Research on Glucagon
Historical Development of Glucagon (B607659) Analytical Quantification Methodologies
The ability to accurately measure circulating glucagon levels has been crucial for understanding its physiology and pathophysiology. Early studies were limited by the lack of sensitive and specific methods. The development of the radioimmunoassay (RIA) in the late 1950s represented a significant breakthrough. Roger Unger's group described the first radioimmunoassay for detecting glucagon in 1959, almost simultaneously with the insulin (B600854) assay developed by Berson and Yalow. bioscientifica.comkarger.comnih.govwikipedia.orgnih.govnih.gov This assay had a detection limit that, while groundbreaking for the time (50 pg/mL), was not always sufficient to reliably measure physiological levels in humans. nih.govmdpi.com
Improvements in the RIA technique, including the development of more sensitive and specific antisera, allowed for further investigations into glucagon physiology, including its response to meals in healthy individuals and those with type 2 diabetes. nih.govmdpi.com The glucagon assay based on the sensitive antiserum from rabbit 30K, developed by Unger's group, became a dominant tool in glucagon research for decades. nih.govmdpi.com
Despite the impact of RIA, these methods often suffered from cross-reactivity with other proglucagon-derived peptides, leading to potential inaccuracies in measured glucagon levels. mdpi.comresearchgate.net This limitation sometimes resulted in overestimation of glucagon concentrations. researchgate.net
More recent advancements in analytical techniques have addressed these specificity issues. Sandwich ELISAs, which utilize two antibodies directed against separate epitopes on the glucagon molecule, offer improved specificity and sensitivity compared to traditional RIAs. mercodia.comjst.go.jp The development of accurate sandwich ELISA kits has contributed to advancing research by allowing more specific and sensitive measurements of glucagon. mercodia.comjst.go.jp Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed, offering high sensitivity and specificity for glucagon quantification by separating and detecting the intact peptide based on its mass-to-charge ratio. researchgate.netwaters.com These modern methods provide more accurate measurements and can help validate the reliability of immunoassay results, particularly in complex biological matrices where cross-reactivity can be a concern. researchgate.netjst.go.jp
Molecular Architecture and Biosynthesis of Glucagon Peptide
Proglucagon Gene Expression and Post-Translational Processing Pathways
The synthesis of glucagon (B607659) is governed by the expression of the proglucagon gene (GCG) and the subsequent processing of its protein product, proglucagon. wikipedia.orgglucagon.com This precursor molecule contains the sequences for several different peptide hormones, and the final products depend entirely on the cellular environment in which it is processed. nih.govphysiology.org
The proglucagon gene is expressed in several different cell types, primarily the alpha cells of the pancreatic islets, the enteroendocrine L-cells of the intestine, and specific neurons in the brainstem and hypothalamus. nih.govtaylorandfrancis.comresearchgate.net The post-translational cleavage of the 160-amino acid proglucagon precursor is highly tissue-specific, leading to the production of a distinct set of peptides in each location. researchgate.netfrontiersin.org
In Pancreatic Alpha Cells: The primary processing event leads to the liberation of glucagon (comprising amino acids 33-61 of proglucagon). frontiersin.orgresearchgate.net Other peptides produced in the pancreas include glicentin-related pancreatic polypeptide (GRPP), intervening peptide-1 (IP-1), and the major proglucagon fragment (MPGF). nih.govresearchgate.net
In Intestinal L-Cells and Brain: Processing follows a different pathway, yielding glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2). taylorandfrancis.comfrontiersin.org Other products in these tissues include glicentin, oxyntomodulin, and intervening peptide-2 (IP-2). nih.govresearchgate.net Glucagon itself is not a major end-product of proglucagon processing in these tissues. researchgate.net
This differential processing allows a single gene to give rise to multiple hormones with distinct physiological functions, ranging from glucose regulation (glucagon) to incretin (B1656795) effects and intestinal growth (GLP-1 and GLP-2).
| Processing Tissue | Primary Peptide Products | Amino Acid Position in Proglucagon |
|---|---|---|
| Pancreatic α-cells | Glucagon | 33-61 |
| Pancreatic α-cells | Glicentin-Related Pancreatic Polypeptide (GRPP) | 1-30 |
| Pancreatic α-cells | Major Proglucagon Fragment (MPGF) | 72-158 |
| Intestinal L-cells & Brain | Glicentin | 1-69 |
| Intestinal L-cells & Brain | Oxyntomodulin | 33-69 |
| Intestinal L-cells & Brain | Glucagon-Like Peptide-1 (GLP-1) | 78-107 |
| Intestinal L-cells & Brain | Glucagon-Like Peptide-2 (GLP-2) | 126-158 |
The tissue-specific cleavage of proglucagon is mediated by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. nih.govnih.gov The differential expression of these enzymes in various tissues is the direct cause of the distinct processing pathways.
Prohormone Convertase 2 (PC2): This enzyme is highly expressed in the alpha cells of the pancreas. researchgate.netresearchgate.net PC2 is the key endoprotease responsible for cleaving proglucagon to produce active glucagon. researchgate.netglucagon.com Studies in mice lacking the gene for PC2 show a severe defect in proglucagon processing and an inability to produce mature glucagon. researchgate.netglucagon.com
Prohormone Convertase 1/3 (PC1/3): This enzyme is predominantly expressed in intestinal L-cells and the brain. taylorandfrancis.comnih.gov PC1/3 cleaves proglucagon at different sites than PC2, leading to the production of glicentin, oxyntomodulin, GLP-1, and GLP-2. researchgate.netfrontiersin.orgnih.gov
Therefore, the selective expression of PC2 in the pancreas and PC1/3 in the gut and brain is the fundamental molecular switch that determines whether proglucagon will be processed to yield glucagon or the glucagon-like peptides. physiology.org
Primary Structural Elucidation of Glucagon
The primary structure of glucagon is a single, non-helical polypeptide chain. biotopics.co.uk This linear sequence of amino acids is fundamental to its biological activity and interaction with its receptor.
Human glucagon is a polypeptide composed of 29 amino acids with a molecular mass of approximately 3485 daltons. wikipedia.org Its primary structure was determined to be:
NH₂-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-COOH wikipedia.orgjpt.comnih.gov
Comparative analysis reveals that the glucagon sequence is remarkably conserved across a wide range of species, indicating strong evolutionary pressure to maintain its structure and function. For example, the amino acid sequence of human glucagon is identical to that of other mammals like pigs, cows, and rats, as well as the amphibian Xenopus. researchgate.netresearchgate.net While some variations exist, they are minimal. Chicken glucagon, for instance, differs from porcine glucagon by only two amino acids, containing one more serine and one less asparagine residue. nih.gov A comprehensive analysis of 161 mammalian species found that 124 of them share a glucagon sequence identical to the human peptide. nih.gov
| Species | Amino Acid Sequence | Variation from Human Sequence |
|---|---|---|
| Human | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | Reference |
| Porcine (Pig) | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | Identical |
| Bovine (Cow) | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | Identical |
| Chicken | HSQGTFTSDYSKYLDSRRAQDFVQWLMS T | 1 substitution (N28S) |
| Duck | HSQGTFTSDYSKYLDSRRAQDFVQWLMS T | 1 substitution (N28S) |
| Xenopus (Amphibian) | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | Identical |
Comparative Molecular Biology of Glucagon Across Organisms
The molecular biology of the proglucagon gene and its derived peptides shows significant conservation, yet also informative divergence, across different organisms. The gene itself is the result of ancient gene duplication events. oup.com Statistical analyses of gene sequences suggest that the internal duplication that created the regions for glucagon and GLP-2 occurred approximately 1.2 billion years ago, while the duplication that gave rise to the GLP-1 region happened around 800 million years ago. oup.com
This shared ancestry explains the sequence similarities between glucagon, GLP-1, and GLP-2. nih.gov However, the rate of evolutionary change has differed among these peptides. The glucagon sequence is extremely conserved, with very few amino acid substitutions accepted among mammals, highlighting its critical and specific function. nih.govoup.com In contrast, the sequences for GLP-1 and particularly GLP-2 show greater variability, suggesting they may have adapted to different or additional physiological roles in various species. nih.gov This pattern of high conservation for glucagon underscores its indispensable role in metabolic regulation across the animal kingdom.
Glucagon Receptor Gcgr Research: Molecular Mechanisms of Action
Glucagon-Glucagon Receptor Binding Dynamics and Specificity
The interaction between glucagon (B607659) and its receptor is characterized by specific binding dynamics that ensure the appropriate physiological response. The GCGR, like other class B GPCRs, features a seven-transmembrane helical domain (7TM) and a large N-terminus extracellular domain (ECD). proteopedia.org Both domains are involved in ligand binding and receptor activation.
Ligand-Receptor Affinity and Kinetic Studies
Glucagon binds to GCGR with high affinity. proteopedia.org Studies using radiolabeled glucagon have been employed to determine binding kinetics, including the affinity constant (Kd) and maximum binding capacity (Bmax). For instance, studies in rat mesangial cells have shown specific binding of 125I-glucagon to a single class of receptors with an apparent Kd of 32.7 nM and a Bmax of 1192 ± 40 pmol/mg protein. nih.gov The binding is displaceable by unlabeled glucagon or a glucagon receptor antagonist, indicating specificity. nih.gov
The binding of glucagon to GCGR is often described by a two-domain model, where the C-terminus of glucagon interacts with the receptor's ECD, and the N-terminus penetrates into a binding pocket within the transmembrane domain (TMD). spring8.or.jpvirginia.edu This interaction model is consistent with findings from structural studies. spring8.or.jp The kinetics of ligand binding, including association (kon) and dissociation (koff) rates, and the resulting residence time (RT), are crucial for understanding the duration and efficacy of receptor activation. nih.gov While extensive research exists on the kinetics of GLP-1 receptor agonists, studies specifically detailing the kinetics of endogenous glucagon binding to GCGR are also important for a complete understanding of its action. nih.govresearchgate.net
Receptor Conformational Transitions Upon Glucagon Ligand Binding
Upon glucagon binding, the GCGR undergoes significant conformational changes that are essential for its activation and subsequent signal transduction. The binding of the peptide agonist triggers rearrangements in both the ECD and the transmembrane region. spring8.or.jpbiorxiv.org These changes widen the ligand binding site, allowing the N-terminus of glucagon to penetrate deep into the receptor core. biorxiv.org
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided insights into the conformational states of the GCGR. biorxiv.orgpnas.org Comparisons between inactive (ligand-free or partial agonist-bound) and active (full agonist and G protein-bound) structures reveal key movements. biorxiv.orgpnas.org For example, full activation involves movement of the extracellular half of transmembrane helix 7 (TM7) towards TM6, facilitated by conserved residues. biorxiv.org The stalk region connecting the ECD and TMD, along with the extracellular loops (ECLs), also plays a critical role in modulating these conformational changes and regulating signal transduction. spring8.or.jpnih.gov The rearrangement of conserved motifs and networks within the receptor leads to an intermediate state that allows for full activation upon G protein binding. pnas.org
Intracellular Signal Transduction Cascades Mediated by GCGR Activation
Activation of the GCGR by glucagon initiates several intracellular signal transduction cascades, primarily involving the activation of G proteins. proteopedia.orgvirginia.eduxenbase.orgresearchgate.netnih.govnih.govnih.govmims.com
G-protein Coupling and Activation (Gαs, Gαq Subunits)
The GCGR primarily couples to and activates heterotrimeric G proteins, predominantly the Gαs subunit. proteopedia.orgvirginia.edubiorxiv.orgxenbase.orgnih.govnih.govnih.govmims.comnih.gov Upon glucagon binding and the resulting receptor conformational change, the activated receptor interacts with the G protein, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. proteopedia.org This exchange leads to the dissociation of the activated Gαs-GTP subunit from the Gβγ dimer. proteopedia.org
Adenylyl Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production
The primary downstream effector of activated Gαs is adenylyl cyclase (AC). virginia.eduxenbase.orgnih.govnih.gov Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). proteopedia.orgvirginia.eduxenbase.orgnih.govnih.govmims.com This leads to a rapid increase in intracellular cAMP concentration. proteopedia.orgvirginia.eduxenbase.orgnih.govnih.govmims.comnih.gov cAMP acts as a crucial second messenger in the glucagon signaling pathway. wikipedia.orgfishersci.ca
Studies have shown a dose-dependent increase in intracellular cAMP accumulation upon glucagon treatment in various cell types expressing the GCGR. nih.govnih.gov This increase in cAMP is a key indicator of GCGR activation and the subsequent initiation of downstream signaling cascades. nih.govnih.gov
Protein Kinase A (PKA) Activation and Downstream Substrate Phosphorylation
Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. biorxiv.orgnih.gov PKA is a tetrameric enzyme consisting of two catalytic subunits and two regulatory subunits. fishersci.ca cAMP binds to the regulatory subunits, causing their dissociation from the catalytic subunits, thereby activating the catalytic subunits. fishersci.ca
Activated PKA then phosphorylates various target proteins within the cell, modulating their activity. biorxiv.orgnih.gov In the context of glucagon signaling in the liver, PKA-mediated phosphorylation plays a central role in regulating enzymes involved in glucose metabolism. proteopedia.orgpatsnap.comnih.gov This includes the phosphorylation and activation of enzymes involved in glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), ultimately leading to increased glucose output from the liver. proteopedia.orgpatsnap.comnih.gov PKA also phosphorylates proteins involved in lipid metabolism, such as lipases, promoting lipolysis. proteopedia.org
The activation of PKA and the subsequent phosphorylation of its substrates are key events that mediate the physiological effects of glucagon, particularly its role in raising blood glucose levels. proteopedia.orgpatsnap.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Glucagon | 16132283 |
| Glucagon Receptor (GCGR) | 44277828 nus.edu.sg |
| Gαs subunit | - |
| Gαq subunit | - |
| Adenylyl Cyclase | - |
| Cyclic Adenosine Monophosphate (cAMP) | 6076 wikipedia.orgfishersci.caguidetopharmacology.orgguidetopharmacology.org |
| Protein Kinase A (PKA) | - |
Note: PubChem CIDs for Gαs, Gαq, and Adenylyl Cyclase refer to the general protein families or related compounds, not a single specific CID for the human protein subunits/enzyme itself. Specific CIDs exist for individual proteins or related small molecules, but not a single representative CID for the broad categories as requested. nih.govoup.comnih.govebi.ac.ukuni-freiburg.de
Interactive Data Tables
However, based on the information gathered, a conceptual data representation could illustrate the relationship between glucagon concentration and cAMP production:
| Glucagon Concentration | Intracellular cAMP Level |
| Low | Basal |
| Increasing | Increasing |
| High | Maximal |
This table conceptually represents the dose-dependent nature of glucagon-induced cAMP production as described in the search results. nih.govnih.gov
Similarly, a conceptual representation of G protein coupling preference could be presented:
| G Protein Subunit | Coupling Preference | Downstream Effectors |
| Gαs | Primary | Adenylyl Cyclase (AC) |
| Gαq | Secondary | Phospholipase C (PLC) |
| Gαi | Minor (Inhibitory) | Inhibition of Adenylyl Cyclase (AC) |
This table summarizes the G protein coupling preferences of GCGR based on the search results.
Intracellular Calcium Signaling Modulations
Beyond the well-established cAMP pathway, glucagon receptor activation also modulates intracellular calcium signaling. Stimulation of the GCGR leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgphysiology.org IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. physiology.org Studies have shown that this increase in intracellular calcium is involved in glucagon's effects, including the inhibition of glycolysis and potentially contributing to the stimulation of gluconeogenesis. tandfonline.comelsevier.es Research using BHK cells expressing cloned human glucagon receptors demonstrated that glucagon stimulation leads to a rise in intracellular calcium that is dependent on PLC and IP3, indicating the release of calcium from intracellular stores. physiology.org While the cAMP pathway is considered a major mediator of glucagon's glucoregulatory effects, the calcium signaling pathway represents a second independent G protein-coupled mechanism activated by the GCGR. physiology.org
Glucagon's Regulation of Cellular Metabolic Pathways at the Molecular Level
Glucagon exerts profound effects on various cellular metabolic pathways, primarily in the liver, to maintain energy homeostasis, particularly during fasting or periods of low glucose availability. mdpi.comcreative-diagnostics.comnih.govwikipedia.org These effects are mediated through the intricate molecular signaling cascades initiated by glucagon binding to its receptor.
Molecular Regulation of Hepatic Glycogenolysis and Gluconeogenesis
A primary function of glucagon is to increase hepatic glucose production through the stimulation of glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors). tandfonline.comwikipedia.orgwikipedia.org At the molecular level, glucagon binding to the GCGR activates the Gαs-cAMP-Protein Kinase A (PKA) pathway. tandfonline.comcreative-diagnostics.com PKA phosphorylates key enzymes involved in glycogen metabolism, activating glycogen phosphorylase, which breaks down glycogen into glucose-1-phosphate, and inhibiting glycogen synthase, which synthesizes glycogen. tandfonline.comspandidos-publications.com
In parallel, glucagon also promotes gluconeogenesis. tandfonline.comwikipedia.org While the cAMP-PKA pathway plays a role in activating gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, the precise extent to which glucagon directly controls gluconeogenic flux is debated, as it may not significantly increase the delivery of gluconeogenic substrates like amino acids or glycerol (B35011) to the liver in humans due to limited GCGR expression in skeletal muscle and adipose tissue. tandfonline.com However, glucagon does activate the transcription of amino acid transporters on hepatocyte membranes, increasing substrate availability for gluconeogenesis and ureagenesis. mdpi.com Hormonal signals, including glucagon, modulate gluconeogenic pathways by regulating gene expression. nih.gov
Cellular Mechanisms of Lipolysis and Ketogenesis Promotion
Glucagon also plays a significant role in regulating lipid metabolism, promoting lipolysis (breakdown of fats) and ketogenesis (production of ketone bodies), particularly during fasting or low-carbohydrate states. creative-diagnostics.comnih.govwikipedia.orgnih.gov Glucagon stimulates lipolysis in adipose tissue, leading to the release of free fatty acids into circulation. nih.govwur.nlcambridge.org These fatty acids are then taken up by the liver and can be used as substrates for beta-oxidation and ketogenesis. nih.govwur.nl
In the liver, glucagon stimulates fatty acid oxidation and ketogenesis. wur.nl This process is regulated by the actions of glucagon on key enzymes such as hormone-sensitive lipase (B570770) (activating it) and acetyl-CoA carboxylase (inhibiting it). wikipedia.org By inhibiting acetyl-CoA carboxylase, glucagon reduces the production of malonyl-CoA, a molecule that inhibits carnitine palmitoyltransferase I, an enzyme essential for transporting fatty acids into mitochondria for beta-oxidation. cambridge.orgwikipedia.org This molecular mechanism facilitates the entry of fatty acids into the mitochondria, promoting their oxidation and subsequent production of ketone bodies. wikipedia.org Studies in hepatocytes from various species and in glucagon-receptor-deficient mice have confirmed the stimulatory effect of glucagon on hepatic fatty acid oxidation and ketogenesis, mediated partly through the activation of PPARα. wur.nl
Regulation of Amino Acid Turnover and Ureagenesis
Beyond its well-known effects on glucose and lipid metabolism, glucagon significantly regulates hepatic amino acid turnover and ureagenesis (the process of converting ammonia (B1221849) into urea (B33335) for excretion). tandfonline.commdpi.comnih.govnih.govdiabetesjournals.orgnih.gov Glucagon increases the activity of necessary transporters and enzymes in the urea cycle, primarily through the cAMP-PKA-CREB signaling pathway. mdpi.com It activates the transcription of amino acid transporters on hepatocyte membranes, increasing amino acid uptake and providing substrates for ureagenesis. mdpi.com
Glucagon is considered a powerful regulator of hepatic ureagenesis, and its immunoneutralization has been shown to block this process. tandfonline.com Enzymes in the urea cycle, including N-acetylglutamate synthase (NAGS) and carbamoyl (B1232498) phosphate (B84403) synthetase-1, appear to be regulated at a transcriptional level by glucagon. tandfonline.comdiabetesjournals.org This regulation is crucial for maintaining plasma amino acid levels. tandfonline.com Evidence suggests a liver-alpha cell axis where glucagon regulates hepatic amino acid turnover, and amino acids, in turn, regulate alpha-cell growth and secretion. tandfonline.commdpi.comdiabetesjournals.orgnih.gov
Involvement of Vesicle Trafficking Proteins in Glucagon Signaling
Emerging research suggests that vesicle trafficking proteins may play a role in mediating glucagon's metabolic actions. While much of the research on vesicle trafficking in metabolism has focused on insulin-stimulated glucose transporter (GLUT4) translocation capes.gov.brmdpi.comjci.org, recent studies are exploring the involvement of these proteins in glucagon signaling. One study identified SEC22 Homolog B (SEC22B), a vesicle trafficking protein, as a key regulator of glycogen, lipid, and amino acid metabolism, with its phosphorylation at S137 playing a major role in glucagon action. researchgate.net Mechanistically, this study identified protein binding partners of SEC22B that are affected by glucagon, some of which were differentially enriched with SEC22B-S137 phosphorylation. researchgate.net This indicates that glucagon's effects on various metabolic pathways may involve the modulation of vesicle trafficking processes, potentially influencing the localization or activity of key metabolic enzymes or transporters. researchgate.net
Molecular Basis of Glucagon Receptor Expression and Distribution in Target Tissues
The physiological effects of glucagon are dictated by the expression and distribution of its cognate receptor, the GCGR, in various tissues. The GCGR gene is encoded on human chromosome 17. wikipedia.orgoup.com GCGR mRNA transcripts are most abundantly expressed in the liver, which is the primary target organ for glucagon's metabolic actions on glucose production. nih.govcreative-diagnostics.commdpi.comcdnsciencepub.com
However, GCGR expression is also detected in a variety of extrahepatic tissues, albeit generally at lower levels. These include the kidney, adrenal gland, heart, adipose tissue, spleen, ovary, pancreas (specifically alpha and beta cells), thyroid gland, stomach, small intestine, and skeletal muscle. nih.govcreative-diagnostics.commdpi.comcdnsciencepub.com The presence of GCGR in these tissues suggests that glucagon may have a broader range of physiological functions beyond hepatic glucose regulation. nih.govmdpi.com For instance, GCGR expression in the kidney contributes to renal gluconeogenesis. wikipedia.org Conflicting reports exist regarding the expression of GCGR in the brain, although some studies have reported its presence in regions like the hypothalamus, suggesting potential central nervous system involvement in glucagon action. nih.govmdpi.com
The varied distribution of GCGR expression underscores the pleiotropic nature of glucagon, which influences not only glucose homeostasis but also lipid and amino acid metabolism, energy expenditure, and potentially other physiological processes depending on the specific target tissue and its molecular machinery. nih.govmdpi.com Understanding the molecular basis of GCGR expression and its regulation in different tissues is crucial for fully elucidating the diverse roles of glucagon in maintaining metabolic balance.
Structural Biology and Conformational Analysis of Glucagon
Determination of Glucagon's Secondary and Tertiary Conformations
The secondary and tertiary structures of glucagon (B607659) are not fixed but are highly dependent on its environment. In dilute aqueous solutions, glucagon exists predominantly in a disordered state. nih.govmdpi.com However, under certain conditions, such as in the presence of lipid micelles or upon self-association at higher concentrations, it adopts a more defined helical conformation. physiology.org
Predictive models and experimental data have been used to quantify the secondary structural elements of glucagon. One predictive model suggests that glucagon can exist in at least two conformational states. nih.gov One state is characterized by approximately 31% alpha-helix and 21% beta-sheet content, with the alpha-helical region located at residues 19-27 and a beta-sheet region at residues 5-10. nih.gov Another predicted form is predominantly beta-sheet (52%) with no alpha-helical content. nih.gov
Experimental studies using circular dichroism (CD) spectroscopy on glucagon products have indicated a structure composition of 14% to 16% α-helix, 17% to 19% β-strand, 14% to 15% turn, and 53% to 54% unordered. nih.govnih.gov These findings are consistent with analyses using 2D Nuclear Overhauser effect spectroscopy (2D NOESY), which showed an approximate α-helix composition of 14% to 17%. nih.govnih.gov
Table 1: Secondary Structure Composition of Glucagon Determined by Circular Dichroism
| Secondary Structure | Percentage Composition |
| α-helix | 14% - 16% |
| β-strand | 17% - 19% |
| Turn | 14% - 15% |
| Unordered | 53% - 54% |
Data sourced from studies on synthetic and recombinant glucagon products. nih.gov
Glucagon's conformational plasticity is highlighted by its ability to inter-convert between different states. It is proposed that the hormone is delicately balanced between two major conformational states. nih.gov This sensitivity may be attributed to the amino acid sequence in the C-terminal region (residues 19-27), which has the potential to form both alpha-helical and beta-sheet structures. nih.gov
In solution, glucagon equilibrates between an unordered state and a secondary α-helix state. nih.govnih.gov However, it can readily transition to a β-sheet-rich amyloid-like fibril structure under various conditions. nih.govnih.gov This transition is a critical aspect of glucagon's biophysical properties. Furthermore, molecular dynamics simulations suggest that the apo-glucagon receptor (GCGR) can exist in both open and closed conformations due to extensive contacts between its extracellular and transmembrane domains. researchgate.net This suggests that glucagon may bind to its receptor through a conformational selection mechanism. researchgate.net
Advanced Spectroscopic and Crystallographic Techniques for Glucagon Structural Characterization
A variety of sophisticated techniques are employed to elucidate the three-dimensional structure of glucagon at a high resolution.
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. nih.govyoutube.com The characteristic CD spectra of α-helices, β-sheets, turns, and random coils allow for the quantitative estimation of these secondary structure elements in a protein. nih.gov CD studies have been instrumental in demonstrating the structural equivalence of synthetic and recombinant glucagon, showing no significant differences in their secondary structures. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY), provides detailed information about the three-dimensional structure of proteins in solution by measuring through-space interactions between atomic nuclei. youtube.com For glucagon, 2D NOESY has been used to identify neighboring amino acid residues and confirm the presence and location of helical structures. nih.gov These studies have identified a local non-random α-helical structure in the region of Phe22-Leu26, which is crucial for receptor binding. nih.gov The results from 2D NMR analysis, indicating an alpha-helix content of approximately 14-17%, are in good agreement with CD spectroscopy data. nih.gov
X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms within a protein crystal, providing an atomic-resolution structure. The crystal structure of glucagon reveals a predominantly α-helical conformation. researchgate.netrcsb.org Specifically, in its crystalline form, glucagon exists as a trimer, which enhances its α-helical content. physiology.orgresearchgate.net The structure of the human glucagon receptor's transmembrane domain has also been solved, providing insights into the molecular recognition of glucagon by its receptor. cncl.org.cn Crystallographic studies of glucagon analogs are also being pursued to understand the conformational differences compared to the native hormone. drugbank.com
Conformational Dynamics of Glucagon and its Receptor Complexes
The biological activity of glucagon is mediated through its interaction with the glucagon receptor (GCGR), a member of the class B G-protein-coupled receptor (GPCR) family. pnas.orgmdpi.com The activation of the GCGR is a complex process involving significant conformational changes in both the peptide and the receptor. pnas.orgfrontiersin.org The GCGR is composed of two primary domains: an extracellular domain (ECD) and a seven-transmembrane (7TM) domain. researchgate.netmoeller-lab.com Understanding the dynamic interplay between these domains and the glucagon peptide is crucial for deciphering the mechanism of receptor activation.
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the conformational dynamics of the glucagon receptor and its activation mechanism at an atomic level. pnas.orgresearchgate.net These computational methods allow researchers to model the complex movements and energy landscapes of the receptor as it transitions between different states. pnas.org
MD simulations have been used to compute the activation free-energy landscapes of the GCGR in complex with glucagon. pnas.org These studies revealed that the receptor-agonist complex stabilizes a pre-activated or intermediate state, which is distinct from the fully inactive and active conformations. pnas.orgresearchgate.net Full activation to a state capable of coupling with the G-protein requires the presence of the G-protein itself, suggesting an "induced fit" component to the activation mechanism, rather than simple conformational selection. pnas.org The simulations show that receptor activation involves a significant outward movement of the intracellular side of transmembrane helix 6 (TM6), which opens a cavity for G-protein binding. pnas.orgresearchgate.net This is a much larger rearrangement than is typically seen in class A GPCRs. pnas.org
The activation of the glucagon receptor involves a sophisticated "two-domain" binding mechanism where the glucagon peptide interacts with both the ECD and the TMD. frontiersin.org The C-terminal portion of glucagon binds to the ECD, while the N-terminal portion penetrates deeper into the transmembrane core. frontiersin.orgnih.gov
MD simulations and experimental studies suggest that in the absence of a ligand (apo state), the GCGR's ECD is highly mobile and can exist in both "open" and "closed" conformations relative to the TMD. researchgate.netmoeller-lab.comresearchgate.net The binding of the glucagon peptide is thought to occur through a conformational selection mechanism, where the peptide preferentially binds to and stabilizes the open conformation. researchgate.netmoeller-lab.com The interplay between the ECD and the extracellular loops (ECLs) of the TMD is critical. For instance, ECL1 adopts an α-helical conformation upon activation and forms extensive interactions with the bound agonist, a significant conformational change from its β-hairpin structure in the inactive state. nih.gov This dynamic interplay between the ECD and TMD, modulated by peptide binding, is essential for transmitting the activation signal across the cell membrane to initiate intracellular signaling cascades. pnas.orgmdpi.com
Chemical Synthesis and Design of Glucagon Analogs for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Glucagon (B607659) and Analogs
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides, including glucagon and its analogs researchgate.net. This method involves the stepwise addition of protected amino acid derivatives to a growing peptide chain that is anchored to an insoluble polymer resin google.com. The process allows for the straightforward isolation of products by simple filtration at each step, a significant advantage over traditional liquid-phase synthesis nih.gov. The most popular form of SPPS utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group as the temporary amino protecting group google.com.
Stepwise SPPS Approaches and Optimization
In stepwise SPPS, the peptide chain is assembled one amino acid at a time, starting from the C-terminus google.com. Each cycle involves the cleavage of the Nα-protecting group from the resin-bound peptide, followed by washing steps, coupling of a protected amino acid, and additional washing steps google.com. Optimization of stepwise SPPS is crucial for the synthesis of longer and more complex peptides like glucagon (29 amino acids). This involves careful control of coupling conditions, deprotection efficiency, and washing steps to minimize the accumulation of truncated or modified peptides google.comosti.gov. Elevated temperatures and microwave irradiation have been explored to accelerate synthesis and improve efficiency nih.govresearchgate.netuzh.ch.
Early concerns regarding the suitability of SPPS for longer peptides like glucagon have been largely overcome through advancements in resin technology, coupling reagents, and the availability of high-purity Fmoc amino acids nih.govosti.gov. Studies have demonstrated that poor synthetic results in certain SPPS applications were due to chemical rather than resin-related physical issues osti.gov.
Fragment Condensation Techniques in Peptide Construction
While stepwise SPPS is effective, fragment condensation offers an alternative strategy, particularly for the synthesis of larger peptides. This approach involves synthesizing smaller peptide fragments separately, often using SPPS, and then coupling these fragments together in either solution or on a solid support osti.govspringernature.com. Fragment condensation can sometimes offer advantages in terms of yield and purity, especially for sequences that are difficult to synthesize using purely stepwise methods nih.gov.
Historically, fragment condensation in solution was the primary method for synthesizing peptides longer than approximately five amino acids, including early syntheses of glucagon osti.govspringernature.com. While the strategic approach has remained relatively consistent, the classical method can be cumbersome and time-consuming springernature.com. More recent approaches combine solid-phase synthesis of protected peptide fragments with coupling in solution springernature.com. For example, an improved process for glucagon preparation involves coupling an N-terminal tetrapeptide fragment with a C-terminal peptide fragment, a method shown to be efficient in avoiding aggregation and yielding a product with high purity google.com. The use of pseudoproline dipeptides in the synthesis of the C-terminal fragment can further enhance efficiency and purity google.com.
Structure-Activity Relationship (SAR) Studies and Rational Design of Glucagon Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of glucagon relates to its biological activity and for the rational design of glucagon analogs with desired properties openmedicinalchemistryjournal.comphysiology.orgnih.govarizona.edu. These studies involve synthesizing peptides with specific modifications and evaluating their binding affinity to the glucagon receptor and their effects on downstream signaling pathways, such as adenylate cyclase activity nih.govarizona.edu.
Impact of Conformational Restriction and Amphiphilicity on Activity
Glucagon is a flexible peptide, and its bioactive conformation is not fully known, although an amphiphilic helical conformation is recognized at the C-terminal region nih.govnih.gov. Conformational restrictions and changes in amphiphilicity have been explored as design principles to obtain potent glucagon analogs, including antagonists nih.gov.
Introducing conformational constraints through methods like disulfide or lactam bridges can help stabilize specific secondary structures arizona.edunih.gov. Studies using positional cyclization scanning with lactam bridges have suggested that a helical conformation in the N-terminal region, in addition to the C-terminal region, may be important for maximal receptor interaction nih.gov. For instance, glucagon analogs containing lactam bridges, such as c[Lys(5), Glu(9)]glucagon amide and c[Lys(17), Glu(21)]glucagon amide, have shown significantly increased receptor binding affinities compared to native glucagon nih.gov. Conversely, analogs with disulfide bridges have sometimes resulted in reduced binding affinities nih.gov.
Changes in amphiphilicity, the balance between hydrophobic and hydrophilic properties, can also influence glucagon analog activity and interaction with the cell membrane nih.gov.
Site-Specific Amino Acid Substitutions and Modifications
Site-specific amino acid substitutions and modifications are powerful tools in SAR studies to probe the role of individual residues in glucagon's function and to engineer analogs with altered properties acs.orgnih.govnih.gov.
Extensive SAR analysis has identified specific residues in the glucagon sequence that are critical for receptor recognition or signal transduction nih.gov. For example, aspartic acid at position 9 and histidine at position 1 have been shown to be essential for activation, suggesting a potential ionic interaction between their side chains in the activation process nih.gov. Serine residues also play distinct roles; Serine 8 is important for binding, while Serine 16 appears essential for signal transduction nih.gov.
Modifications at specific positions can lead to analogs with different activities, ranging from pure agonists to partial agonists/antagonists or pure antagonists physiology.org. For instance, modifications at positions 1, 9, 11, 16, and 21 have been used as a basis for designing improved glucagon antagonists nih.gov. Substituting asparagine with aspartic acid at position 28 can significantly increase aqueous solubility at physiological pH by lowering the isoelectric point researchgate.net. C-terminal extensions with sequences from other peptides, like exendin-4, have also been shown to dramatically enhance solubility researchgate.net.
Alanine scanning studies, where each amino acid is systematically replaced by alanine, have been used to identify key residues contributing to receptor interaction for related peptides like GLP-1 nih.govacs.org. Similar approaches are applicable to glucagon to understand the contribution of each residue to binding and activity.
Studies investigating substitutions at position 10, located in a putative β-turn region, with chiral constrained amino acids have revealed dramatically different changes in in vitro binding affinities for glucagon receptors acs.org. These studies help to explore the structural and topographical requirements of the glucagon receptor acs.org.
Comparative Analysis of Recombinant and Synthetic Glucagon Production
Glucagon for pharmaceutical use has been produced by both recombinant DNA technology and chemical synthesis researchgate.netplos.org. Recombinant glucagon is typically produced in genetically altered host organisms like Escherichia coli or yeast researchgate.netnih.gov. Synthetic glucagon is produced using chemical synthesis methods, primarily SPPS researchgate.netnih.gov.
A comparative analysis of recombinant and synthetic glucagon products has been conducted, particularly in the context of approving generic versions of glucagon for injection researchgate.netplos.org. Despite the different manufacturing processes, studies have aimed to demonstrate the "sameness" of the active pharmaceutical ingredient using analytical methods that assess physicochemical properties, primary and secondary structures, and aggregation states researchgate.net.
Studies comparing synthetic and recombinant glucagon products have shown no significant differences in secondary structure, as determined by techniques like circular dichroism and nuclear magnetic resonance spectroscopy nih.gov. Both production methods yield glucagon with a similar alpha-helix composition nih.gov.
Furthermore, analyses of impurity profiles have indicated that synthetic glucagon may have different, and sometimes lower, levels of impurities compared to recombinant glucagon across various stability conditions researchgate.netmdpi.com. The potential immunogenicity of impurities is also assessed when comparing products from different manufacturing processes researchgate.net.
Advanced Methodological Approaches in Glucagon Research
Radioligand Binding Assays for Receptor Binding Affinity Determination
Radioligand binding assays are a cornerstone in pharmacology and molecular biology, providing a robust and sensitive method to quantify the interaction between a ligand, such as Glucagon (B607659), and its receptor. giffordbioscience.com These assays are considered the gold standard for determining the affinity of this binding. giffordbioscience.com The fundamental principle involves the use of a radioactively labeled form of a ligand (the radioligand) that binds to the receptor of interest.
The two primary types of radioligand binding assays used in Glucagon research are saturation and competitive binding assays.
Saturation Binding Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand until equilibrium is reached. The amount of radioligand bound to the receptor is then measured. This method allows for the determination of two key parameters:
Bmax (Maximum binding capacity): This represents the total concentration of receptors in the sample. giffordbioscience.com
Kd (Equilibrium dissociation constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. The Kd is an inverse measure of receptor affinity; a lower Kd value signifies a higher binding affinity. giffordbioscience.com
Competitive Binding Assays: This is the more common approach for screening and characterizing unlabeled compounds. giffordbioscience.com In this setup, a fixed concentration of radioligand competes for binding to the receptor with varying concentrations of an unlabeled compound (the competitor), such as Glucagon or its analogs. As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. giffordbioscience.com
The data from competitive binding assays are used to calculate the IC50 (half-maximal inhibitory concentration) , which is the concentration of the unlabeled competitor required to displace 50% of the specifically bound radioligand. giffordbioscience.comresearchgate.net The IC50 value is influenced by the concentration of the radioligand used. Therefore, it is often converted to an inhibition constant (Ki ), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.
A typical experimental workflow involves incubating the radiolabeled Glucagon (e.g., ¹²⁵I-Glucagon) with cell membranes expressing the Glucagon receptor. researchgate.net The mixture is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through glass fiber filters. nih.gov The radioactivity retained on the filters, which corresponds to the bound ligand, is then quantified using a gamma counter. nih.gov Non-specific binding is determined by adding a high concentration of unlabeled Glucagon to a parallel set of tubes to saturate the receptors. uwec.edu
Research findings have utilized these assays to determine the binding affinities of Glucagon to its receptor under various conditions. For instance, in a competitive displacement assay using membranes from COS-1 cells expressing the Glucagon receptor (GR), the IC50 value for Glucagon was found to be approximately 46 nM. researchgate.net Interestingly, when the receptor was fused to the long splice variant of the Gαs protein (GR-Gs-L), the binding affinity increased significantly, resulting in a much lower IC50 value of 3.2 nM. researchgate.net
This is a dynamically generated table based on the provided text. Please refer to the original sources for detailed context.
In Vitro Assays for Receptor Activation and Intracellular Signaling Pathway Analysis
Upon binding to its receptor, Glucagon initiates a cascade of intracellular signaling events. To study these downstream effects, researchers utilize a range of in vitro assays that measure receptor activation and the subsequent signaling pathways.
The Glucagon receptor is a classic G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. eurofinsdiscovery.com Activation of the receptor by Glucagon leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). eurofinsdiscovery.com cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) to mediate the physiological effects of Glucagon.
Therefore, quantifying the production of intracellular cAMP is a direct measure of Glucagon receptor activation. These assays are typically performed using whole cells or cell membrane preparations that express the Glucagon receptor. After stimulating the cells with Glucagon or its analogs for a specific period, the cells are lysed, and the amount of cAMP produced is measured.
Several methods are available for cAMP quantification, including:
Competitive Immunoassays: These assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), use an antibody specific for cAMP. The cAMP from the cell lysate competes with a labeled (radioactive or enzyme-linked) cAMP for a limited number of antibody binding sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the sample.
Luminescence-Based Assays: These assays often utilize genetically engineered biosensors that produce a light signal in the presence of cAMP.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive and homogenous assay format. A common implementation, such as the LANCE cAMP assay, involves a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer. In the absence of cellular cAMP, the tracer binds to the antibody, bringing the europium and the fluorescent label into close proximity and allowing FRET to occur. When cellular cAMP is present, it displaces the tracer from the antibody, disrupting FRET and causing a decrease in the signal.
These assays are used to determine the potency and efficacy of Glucagon analogs. Potency is typically expressed as the EC50 (half-maximal effective concentration) , which is the concentration of the agonist that produces 50% of the maximal response. Efficacy refers to the maximum response an agonist can produce.
Reporter gene assays provide another powerful tool to measure the consequences of receptor activation further downstream in the signaling cascade. These assays are particularly useful for assessing the transcriptional activity regulated by the signaling pathway of interest.
For the Glucagon receptor, which signals through the cAMP pathway, a common approach is to use a reporter gene construct containing a promoter with multiple copies of the cAMP Response Element (CRE). The CRE is a DNA sequence that is recognized by the transcription factor CREB (cAMP Response Element-Binding protein). When intracellular cAMP levels rise, PKA is activated and phosphorylates CREB, which then binds to the CRE sequences and drives the transcription of the downstream reporter gene.
The reporter gene itself codes for an easily measurable protein, such as:
Luciferase: An enzyme that produces light (bioluminescence) in the presence of its substrate, luciferin. The amount of light produced is proportional to the amount of luciferase enzyme, which in turn reflects the activity of the CRE promoter.
β-galactosidase: An enzyme that can cleave a chromogenic substrate to produce a colored product that can be measured by spectrophotometry.
Green Fluorescent Protein (GFP): A protein that fluoresces when exposed to light of a specific wavelength, which can be quantified by fluorometry or microscopy.
To perform the assay, host cells are co-transfected with two plasmids: one encoding the Glucagon receptor and another containing the CRE-reporter gene construct. These cells are then stimulated with Glucagon, and after an incubation period sufficient for gene transcription and translation, the reporter protein activity is measured. The resulting signal provides a quantitative measure of the integrated signaling response downstream of receptor activation.
Chromatographic and Light Scattering Techniques for Protein Aggregation Analysis
Glucagon is a peptide that is prone to aggregation, forming amyloid-like fibrils, particularly at neutral pH and physiological temperatures. This aggregation can affect its stability, bioavailability, and potentially its immunogenicity. Therefore, analyzing and quantifying Glucagon aggregation is crucial during its formulation and development.
Size-Exclusion Chromatography (SEC), often performed using a High-Performance Liquid Chromatography (HPLC) system, is a widely used technique for separating molecules based on their hydrodynamic size in solution. It is a non-denaturing technique that allows for the separation and quantification of monomers, oligomers, and larger aggregates of Glucagon.
In SEC, the sample is passed through a column packed with a porous stationary phase. Larger molecules, such as aggregates, cannot enter the pores and therefore travel through the column more quickly, eluting first. Smaller molecules, like monomeric Glucagon, can diffuse into the pores, resulting in a longer path through the column and a later elution time. A detector, typically measuring UV absorbance at 280 nm, is used to monitor the eluting protein.
The resulting chromatogram shows distinct peaks corresponding to different species. The area under each peak is proportional to the concentration of that species, allowing for the quantification of the monomeric Glucagon and the percentage of soluble aggregates. SEC-HPLC is a valuable tool for quality control and stability testing of Glucagon formulations.
While SEC is effective for smaller aggregates, it can have limitations for very large, heterogeneous aggregates, which may be filtered or sheared by the column packing material. Asymmetrical Flow Field-Flow Fractionation (AF4) is a separation technique that overcomes these limitations. AF4 separates particles and macromolecules in an open, thin channel without a stationary phase, minimizing shear forces.
In this technique, two perpendicular flows are applied. A parabolic channel flow propels the sample along the channel, while a cross-flow is applied perpendicular to it, pushing the sample components towards a semi-permeable accumulation wall. This force is counteracted by the natural diffusion of the particles away from the wall. Smaller particles, having higher diffusion rates, reach a steady-state position further from the wall in faster-flowing streamlines and are eluted earlier. Larger particles with lower diffusion rates are confined closer to the wall in slower streamlines and elute later.
Coupling FFF with a Multi-Angle Light Scattering (MALS) detector provides detailed information about the separated species. The MALS detector measures the intensity of light scattered by the particles at multiple angles as they elute from the FFF channel. This data can be used to determine the absolute molar mass and the root mean square radius (size) of the different Glucagon aggregates across a wide size range, from small oligomers to large fibrillar structures, without the need for column calibration or reference standards. This powerful combination allows for a comprehensive characterization of the size distribution and conformation of Glucagon aggregates.
Mass Spectrometry for Peptide Characterization and Quantification
Mass spectrometry has emerged as a powerful and indispensable tool in glucagon research, offering high specificity and sensitivity for the characterization and quantification of this critical peptide hormone. Unlike traditional immunoassays, which can be prone to cross-reactivity with structurally similar proglucagon-derived peptides, mass spectrometry-based methods provide a more accurate and reliable measurement of intact glucagon. researchgate.netnih.govnih.gov This enhanced accuracy is crucial for elucidating the precise physiological and pathophysiological roles of glucagon. suizou.org
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of glucagon in biological matrices. researchgate.netcelerion.com This technique combines the separation power of liquid chromatography with the mass-selective detection of mass spectrometry, enabling the accurate measurement of glucagon even at low endogenous concentrations. celerion.com
Researchers have developed and validated robust LC-MS/MS methods for the measurement of glucagon in human plasma. celerion.com These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to enrich the analyte and remove interfering substances. researchgate.netlcms.cz The use of µElution mixed-mode SPE has been shown to be effective in reducing glucagon losses due to adsorption and non-specific binding by eliminating the need for evaporation steps.
Multiple reaction monitoring (MRM) is a common acquisition mode used in LC-MS/MS for glucagon quantification. celerion.com In this approach, specific precursor-to-product ion transitions for glucagon are monitored, providing a high degree of selectivity and sensitivity. celerion.com The choice of precursor and fragment ions is critical for minimizing background noise and improving the signal-to-noise ratio. For instance, the use of highly specific b/y fragments has been demonstrated to yield improved specificity.
The sensitivity of LC-MS/MS assays for glucagon has significantly improved with advancements in technology. Systems like the ionKey/MS, which utilizes microfluidic chromatography, have enabled the development of highly sensitive methods with detection limits in the low pg/mL range from small plasma volumes.
Table 1: Performance Characteristics of a High-Sensitivity LC-MS/MS Assay for Glucagon
| Parameter | Value |
|---|---|
| Sample Volume | 200 µL of human plasma |
| Lower Limit of Detection (LOD) | 12.5 pg/mL |
| Linear Dynamic Range | 12.5 - 1,000 pg/mL |
| Sample Preparation | µElution mixed-mode SPE |
| Mass Spectrometry System | ionKey/MS |
Considerations for Specificity and Accuracy in Glucagon Measurement
A primary challenge in glucagon measurement is the potential for cross-reactivity with other proglucagon-derived peptides, such as oxyntomodulin and glicentin, which share sequence homology with glucagon. suizou.orglcms.cz Traditional immunoassays can overestimate glucagon levels due to antibodies recognizing these related peptides. nih.gov LC-MS/MS offers a significant advantage in this regard, as it can distinguish between these peptides based on their distinct mass-to-charge ratios. nih.govsuizou.org
To ensure the accuracy of glucagon quantification by LC-MS/MS, several factors must be carefully considered. The stability of glucagon in biological samples is a critical aspect, and appropriate collection and handling procedures are necessary to prevent degradation. celerion.com The use of a stable isotope-labeled internal standard, such as des-(Thr7)-glucagon, is also crucial for correcting for variability during sample preparation and analysis. celerion.com
Furthermore, the choice of calibration strategy is important for accurate quantification. While external calibration can be used, the development of methods employing stable isotope-labeled glucagon as an internal standard has improved precision and accuracy. d-nb.info The use of high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode can further enhance specificity compared to selected reaction monitoring (SRM) on triple quadrupole instruments. suizou.org
Recent studies have highlighted the importance of validating LC-MS/MS methods against established immunoassays and demonstrating their superior specificity, particularly in clinical scenarios where cross-reacting peptides may be elevated. nih.gov For instance, in patients who have undergone pancreatectomy or bariatric surgery, immunoassays have been shown to produce falsely elevated glucagon levels due to cross-reaction with glicentin, a phenomenon not observed with LC-MS/MS. nih.gov
Computational Approaches and Molecular Modeling in Glucagon Research
Computational approaches and molecular modeling have become invaluable tools for investigating the structural dynamics and interactions of glucagon and its receptor (GCGR). These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone, aiding in the understanding of glucagon's mechanism of action and the design of novel therapeutics. frontiersin.orgrsc.org
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and have been successfully applied to understand the conformational transitions of glucagon and its receptor. frontiersin.orgnih.gov These simulations can reveal the dynamic nature of these molecules, providing insights into their flexibility and the various conformational states they can adopt. frontiersin.orgresearchgate.netrsc.org
MD simulations have been employed to study the conformational changes in the glucagon receptor upon glucagon binding. frontiersin.orgnih.gov For example, simulations have shown that the intracellular part of the GCGR can be in an "open" conformation when bound to glucagon, which is considered an active state, while it remains in a "closed" state in its unbound (apo) form. frontiersin.orgnih.gov These studies have also elucidated the role of specific transmembrane helices in the activation process. frontiersin.org
Furthermore, MD simulations have been used to investigate the influence of modifications, such as zwitterlation, on the conformation and dynamics of glucagon-like peptide-1 (GLP-1), a related peptide. researchgate.netrsc.org These studies have demonstrated that such modifications can induce substantial changes in the peptide's conformation, highlighting the potential for computational methods to guide the design of modified peptides with altered properties. researchgate.netrsc.org The effect of external factors, such as electric fields, on the conformational dynamics of related peptides like glucagon-like peptide-2 (GLP-2) has also been explored using MD simulations, revealing how environmental conditions can influence peptide structure. mdpi.com
Computational Analysis of Protein Conformation and Interactions
In addition to MD simulations, a range of other computational methods are utilized to analyze protein conformation and interactions in glucagon research. These include homology modeling, protein-protein docking, and quantitative structure-activity relationship (QSAR) studies. rsc.orgmdpi.com
Homology modeling is used to build three-dimensional models of proteins, such as the full-length glucagon-like peptide-1 receptor (GLP-1R), for which a complete crystal structure may not be available. rsc.org These models serve as a basis for further computational studies, including docking simulations to predict the binding modes of ligands like GLP-1. rsc.org
Protein-protein docking algorithms are employed to predict the structure of the complex formed between glucagon or its analogs and the glucagon receptor. koreascience.kracs.org These methods can help identify the key amino acid residues involved in the interaction, providing valuable information for the design of peptides with improved binding affinity and specificity. acs.org The binding affinities of these interactions can be further estimated using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. acs.org
Computational tools are also used to analyze the interactions of glucagon mRNA with RNA-binding proteins. nih.gov By combining affinity pull-down assays with mass spectrometry and computational network analysis, researchers can identify proteins that interact with glucagon mRNA and potentially regulate its translation and stability. nih.gov
Application of Genetic and Viral/Molecular Technologies in Glucagon Pathway Manipulation
Genetic and viral technologies offer powerful approaches to manipulate the glucagon pathway, providing valuable tools for both basic research and the development of novel therapeutic strategies for metabolic diseases. These technologies allow for the targeted expression or inhibition of genes involved in glucagon signaling and secretion. researchgate.netcreative-diagnostics.com
One promising application of these technologies is the reprogramming of pancreatic alpha cells, which produce glucagon, into insulin-producing beta-like cells. researchgate.net This has been achieved in diabetic mouse models by using an adeno-associated virus (AAV) serotype 8 to deliver the transcription factors Pdx1 and MafA specifically to alpha cells. researchgate.net The specificity of this delivery was accomplished by driving the expression of these factors with a short, alpha cell-specific glucagon (GCG) promoter. researchgate.net This targeted gene delivery successfully corrected hyperglycemia in both chemically induced and autoimmune diabetic mice, demonstrating the potential of this approach for treating type 1 diabetes. researchgate.net
Genetic labeling of human islet alpha cells is another important application that facilitates lineage tracing and the study of alpha cell biology. nih.gov By identifying specific DNA sequences, such as those in the human GLUCAGON untranslated region, that can direct reporter gene expression specifically to human alpha cells, researchers can track the fate of these cells and investigate their potential for conversion into other cell types. nih.gov
Furthermore, genetic and molecular tools are used to investigate the fundamental mechanisms of the glucagon signaling pathway. creative-diagnostics.comcusabio.com This includes studying the effects of knocking out or inhibiting the expression of key components of the pathway, such as the glucagon receptor or prohormone convertase 2 (PC2). creative-diagnostics.com For example, antisense oligonucleotides (ASOs) have been used to block the expression of the glucagon receptor, leading to a hypoglycemic effect in animal models of type 2 diabetes. creative-diagnostics.com These studies provide crucial insights into the role of different proteins in glucagon action and identify potential targets for drug development. creative-diagnostics.comnih.gov
Preclinical Research Models for Glucagon Biology Studies Methodological Aspects
In Vitro Cellular Models for Glucagon (B607659) Receptor and Signaling Studies
In vitro cellular models provide a controlled environment to investigate the direct effects of glucagon on specific cell types and to dissect the intricate molecular mechanisms of glucagon receptor signaling. These models are valuable for high-throughput screening and detailed mechanistic studies.
Utilization of Recombinant Cell Lines Expressing Glucagon Receptors
Recombinant cell lines engineered to express the glucagon receptor (GCGR) are widely used to study receptor activation, downstream signaling pathways, and the interaction of glucagon with its receptor. These cell lines offer advantages such as homogeneity, ease of culture, and the ability to manipulate receptor expression levels. Studies using recombinant cell lines have demonstrated that glucagon binds to its receptor, a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. portlandpress.compnas.org This cAMP increase is a major second messenger for the hyperglycemic actions of glucagon and can also stimulate glucagon secretion from alpha cells via PKA-dependent and independent pathways. portlandpress.com Glucagon treatment in cell lines expressing the GCGR has been shown to cause dose-dependent activation of ERK1/2 MAP kinases and increases in cAMP and intracellular calcium. pnas.org Methodologies employed with recombinant cell lines often include techniques such as cAMP assays, calcium imaging, Western blotting to analyze protein phosphorylation (e.g., CREB, ERK1/2), and reporter gene assays to assess gene expression regulated by glucagon signaling. pnas.org For instance, studies have analyzed glucagon signaling pathways in cell lines using Western blot and ELISA. uva.es
Application of Primary Cell Cultures for Metabolic Pathway Investigation
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to recombinant cell lines, as they retain many of the characteristics of the original tissue. Primary hepatocytes, for example, are extensively used to study glucagon's role in hepatic glucose production, glycogenolysis, and gluconeogenesis. plos.orgnih.govsemanticscholar.org Primary cultures of pancreatic alpha cells or isolated islets are used to investigate glucagon secretion and its regulation. mdpi.comfrontiersin.orgbioscientifica.comfrontiersin.org Methodologies in primary cell cultures include glucose output assays to measure hepatic glucose production, measurements of glycogen (B147801) content, analysis of key enzymes involved in gluconeogenesis and glycogenolysis, and assessment of hormone secretion via ELISA or radioimmunoassay. plos.orgnih.gov Studies using primary rat hepatocyte cultures have shown that glucagon stimulates FGF21 secretion via a posttranscriptional mechanism involving both the PKA and EPAC branches of the cAMP pathway. plos.org Furthermore, incubating hepatocytes with insulin (B600854) plus glucagon stimulated a substantially greater increase in FGF21 secretion and FGF21 mRNA abundance relative to that observed with insulin or glucagon alone, highlighting a synergistic interaction. plos.org Primary murine hepatocyte cultures have also been used to examine the role of GCGR signaling in hepatocyte survival, showing that glucagon administration reduced apoptosis. semanticscholar.orgnih.gov Studies on primary colonic cultures from transgenic mice have been used to characterize glutamine-sensing pathways in native L cells and their impact on GLP-1 secretion. oup.comresearchgate.net
Rodent Models in Glucagon Research: Methodological Considerations
Rodent models, primarily mice and rats, are indispensable for studying the complex interplay of glucagon with other hormones and tissues in a whole-body system. These models allow for the investigation of glucagon's effects on glucose homeostasis, energy metabolism, and the development of metabolic disorders. nih.govcambridge.org
Generation and Application of Genetically Modified Animal Models (e.g., Receptor Knockout, Humanized Receptors)
Genetically modified rodent models have revolutionized glucagon research by allowing investigators to study the specific roles of glucagon or its receptor. Glucagon receptor knockout (Gcgr-/-) mice, generated using gene targeting, have provided significant insights into the role of GCGR in metabolic regulation beyond glycemic control. mdpi.comnih.govpnas.orgnih.gov These mice display improved glucose tolerance, reduced plasma glucose, elevated pancreatic glucagon content, and increased insulin sensitivity. mdpi.comnih.gov They are also resistant to diet-induced obesity and streptozotocin-mediated beta cell loss and hyperglycemia. nih.gov Methodologies used with knockout models include metabolic phenotyping (e.g., glucose tolerance tests, insulin tolerance tests), measurement of hormone levels (glucagon, insulin, GLP-1), assessment of body composition, and analysis of gene and protein expression in various tissues. nih.govnih.govpnas.orgnih.gov
Transgenic models, such as those overexpressing the GCGR in specific tissues or expressing humanized receptors, are also valuable. mdpi.comnih.govmdpi.comnih.govplos.org For instance, transgenic mice overexpressing the beta-cell GCGR have shown elevated insulin secretion in response to glucagon. mdpi.com Humanized receptor models, where the endogenous rodent receptor is replaced with the human ortholog, are particularly useful for testing the efficacy of compounds designed to target human receptors, especially small molecule ligands where species differences in receptor binding can be significant. mdpi.comnih.govplos.org Methodologies involve generating these models using techniques like Cre-LoxP mediated deletion or knock-in strategies and then subjecting them to metabolic and physiological assessments similar to those used for knockout models. nih.govplos.org
Implementation of Diet-Induced Obesity/Metabolic Disorder Models
Diet-induced obesity (DIO) models, typically achieved by feeding rodents a high-fat diet (HFD), are widely used to study the role of glucagon in the context of obesity, insulin resistance, and type 2 diabetes. nih.govthieme-connect.complos.orgahajournals.orgoup.comarchivesofmedicalscience.comnih.gov These models recapitulate many features of human metabolic syndrome. Methodologies involve feeding rodents a specific diet (e.g., 45% or 60% HFD) for a defined period to induce obesity and metabolic dysfunction. ahajournals.orgnih.gov Assessments include monitoring body weight, food intake, body composition, glucose tolerance, insulin sensitivity, and plasma lipid profiles. nih.govthieme-connect.complos.orgoup.com DIO models have been used to evaluate the effects of glucagon receptor agonists and co-agonists on body weight loss and metabolic parameters. thieme-connect.comoup.com
Defined Methodologies for Assessing Glucagon's Role in Animal Physiology
A range of defined methodologies are employed to assess glucagon's role in animal physiology. These include:
Glucose Tolerance Tests (GTTs) and Insulin Tolerance Tests (ITTs): These are standard methods to assess glucose homeostasis and insulin sensitivity. nih.govnih.govthieme-connect.comdiabetesjournals.org Animals are fasted and then challenged with glucose (GTT) or insulin (ITT), with blood glucose levels measured over time.
Hyperinsulinemic-Euglycemic Clamps: This technique is considered the gold standard for measuring insulin sensitivity and hepatic glucose production in vivo. mdpi.com It involves infusing insulin and glucose simultaneously to maintain euglycemia while measuring glucose infusion rates and endogenous glucose production.
Measurement of Hormone Levels: Plasma levels of glucagon, insulin, GLP-1, and other metabolic hormones are quantified using techniques such as ELISA or radioimmunoassay. nih.govnih.govpnas.orgnih.govmdpi.com Careful consideration of sample collection and assay specificity is crucial due to the low concentrations and potential for cross-reactivity with related peptides. mdpi.com
Assessment of Energy Expenditure and Body Composition: Indirect calorimetry is used to measure oxygen consumption and carbon dioxide production to estimate energy expenditure. nih.govpnas.org Body composition (lean mass and fat mass) is typically assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or MRI. nih.govpnas.org
Analysis of Hepatic Glucose Production: Methods include measuring the output of glucose from primary hepatocytes or using isotopic tracers in in vivo studies to quantify glucose production rates. plos.orgnih.govdiabetesjournals.org
Pancreatic Islet Studies: Isolation of pancreatic islets allows for ex vivo studies of insulin and glucagon secretion in response to various stimuli. bioscientifica.comoup.comresearchgate.netmdpi.comnih.gov
Mathematical Modeling: Mathematical models are increasingly used to analyze the complex dynamics of glucose-insulin-glucagon regulation and to interpret experimental data from animal models. nih.govresearchgate.netbiorxiv.org These models can help to understand the interplay between different hormones and predict the effects of interventions. nih.govresearchgate.netbiorxiv.org
These methodologies, applied across various preclinical models, provide a comprehensive approach to understanding the multifaceted roles of glucagon in health and disease.
Q & A
Q. How to resolve conflicts between this compound’s mechanistic findings and clinical trial outcomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
